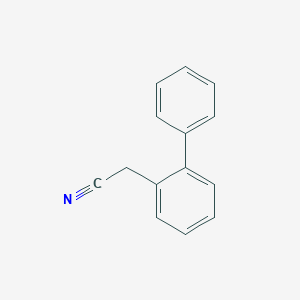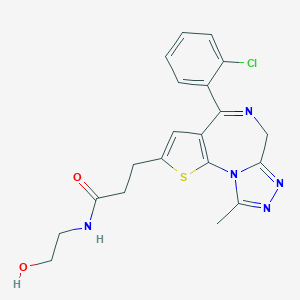
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a type of diazepine that has been synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been found to have several biochemical and physiological effects. The compound has been found to reduce anxiety, induce sedation, and promote sleep. It has also been found to have anticonvulsant properties. The compound has been found to have a short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has several advantages and limitations for lab experiments. The compound has been found to be effective in inducing sedation and reducing anxiety in animal models. It has also been found to have anticonvulsant properties. However, the compound has a short half-life and is rapidly metabolized in the liver, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-. One potential direction is the further study of the compound's potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound's potential use in the treatment of epilepsy and other neurological disorders could also be explored. The development of new analogs of the compound with improved pharmacokinetic properties could also be an area of future research. Additionally, the study of the compound's effects on different GABA receptor subtypes could provide further insights into its mechanism of action.
Synthesemethoden
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the use of specific chemical reagents and procedures. The synthesis process involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-chloro-N-(2-hydroxyethyl)-5-methylthiazole-4-carboxamide. This compound is then reacted with 2-amino-1,3-thiazole to obtain 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide. The synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been studied for its potential applications in the field of medicine. This compound has been found to have anxiolytic and sedative properties. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Eigenschaften
CAS-Nummer |
105219-71-4 |
|---|---|
Produktname |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Molekularformel |
C20H20ClN5O2S |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28) |
InChI-Schlüssel |
XCIBCWSIJVNUEI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
Andere CAS-Nummern |
105219-71-4 |
Synonyme |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



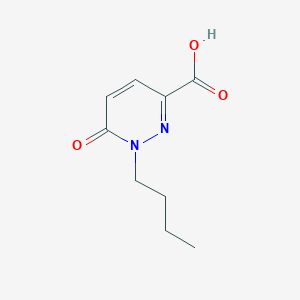
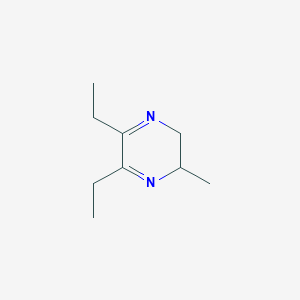


![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)




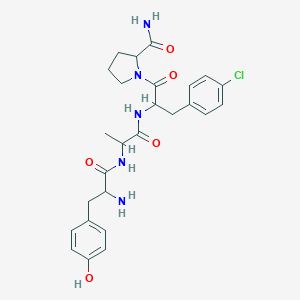
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)


